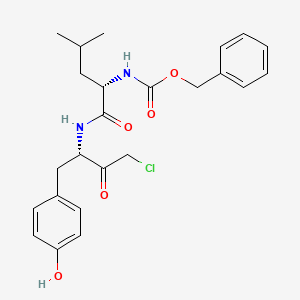
Carbobenzyloxy-Leucyl-Tyrosin-Chlormethylketon
Übersicht
Beschreibung
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone is a chemical compound with the molecular formula C26H32Cl2N2O7 . Its average mass is 555.448 Da and its monoisotopic mass is 554.158630 Da .
Synthesis Analysis
The synthesis of chloromethyl ketones, such as carbobenzyloxyleucyl-tyrosine chloromethyl ketone, involves the chloromethylation of aromatic compounds. This process is catalyzed by zinc iodide and involves a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 .Wissenschaftliche Forschungsanwendungen
E.coli ClpP-Inhibitor
Carbobenzyloxy-Leucyl-Tyrosin-Chlormethylketon ist bekannt als Inhibitor von E.coli ClpP . ClpP ist eine Protease, die in Verbindung mit Clp-ATPasen Proteine in Bakterien abbaut. Inhibitoren dieses Enzyms können nützlich sein, um die bakterielle Proteindegradation zu untersuchen und potenziell neue Antibiotika zu entwickeln.
Peptid-Inhibitor
Diese Verbindung fällt unter die Kategorie der Peptid-Inhibitoren . Peptid-Inhibitoren werden häufig in der biochemischen Forschung eingesetzt, um bestimmte Enzyme zu hemmen und deren Rolle in biologischen Prozessen zu untersuchen.
Aminosäureforschung
Als Aminosäure-Derivat kann this compound in der Forschung im Zusammenhang mit Aminosäuren, Peptiden und Proteinen verwendet werden . Dazu gehören Studien zur Proteinsynthese, -faltung und -degradation.
Wirkmechanismus
Target of Action
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone primarily targets serine proteases . Serine proteases are a type of protease that cleave peptide bonds in proteins, where serine serves as the nucleophilic amino acid at the enzyme’s active site .
Mode of Action
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone acts as an inhibitor of serine proteases . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus inhibiting its activity .
Biochemical Pathways
It is known that serine proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and apoptosis . Therefore, inhibition of these enzymes can potentially affect these pathways.
Result of Action
The inhibition of serine proteases by carbobenzyloxyleucyl-tyrosine chloromethyl ketone can lead to various molecular and cellular effects. For instance, it can prevent the degradation of certain proteins, alter cell signaling pathways, and potentially influence cell death mechanisms .
Biochemische Analyse
Biochemical Properties
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone acts as an irreversible inhibitor of serine proteases, particularly chymotrypsin-like proteases . It forms a covalent bond with the active site serine residue of the enzyme, thereby inhibiting its activity. This compound interacts with various enzymes, including chymotrypsin and cathepsin B . The nature of these interactions involves the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate.
Cellular Effects
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone has significant effects on cellular processes. It has been shown to inhibit the respiratory burst in neutrophils triggered by the chemoattractant formyl-methionyl-leucyl-phenylalanine (fMLP) . This inhibition affects cell signaling pathways and reduces the production of reactive oxygen species (ROS). Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of proteases involved in these processes .
Molecular Mechanism
The molecular mechanism of action of carbobenzyloxyleucyl-tyrosine chloromethyl ketone involves the inhibition of serine proteases through covalent modification of the active site serine residue . This modification prevents the enzyme from interacting with its substrate, thereby inhibiting its catalytic activity. The compound also affects gene expression by modulating the activity of proteases that regulate transcription factors and other proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of carbobenzyloxyleucyl-tyrosine chloromethyl ketone can change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of protease activity, which may result in altered cellular functions and metabolic processes .
Dosage Effects in Animal Models
The effects of carbobenzyloxyleucyl-tyrosine chloromethyl ketone vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity . At high doses, it can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration is required to achieve significant inhibition of protease activity .
Metabolic Pathways
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as chymotrypsin and cathepsin B, which play crucial roles in protein degradation and turnover . The compound affects metabolic flux by inhibiting these proteases, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, carbobenzyloxyleucyl-tyrosine chloromethyl ketone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and effectiveness as a protease inhibitor .
Subcellular Localization
Carbobenzyloxyleucyl-tyrosine chloromethyl ketone is localized within specific subcellular compartments, where it exerts its inhibitory effects on proteases . Targeting signals and post-translational modifications may direct the compound to particular organelles, such as lysosomes or the endoplasmic reticulum, where proteases are active . This subcellular localization is crucial for the compound’s activity and function in regulating protease activity and cellular processes.
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O5/c1-16(2)12-21(27-24(31)32-15-18-6-4-3-5-7-18)23(30)26-20(22(29)14-25)13-17-8-10-19(28)11-9-17/h3-11,16,20-21,28H,12-15H2,1-2H3,(H,26,30)(H,27,31)/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNJBFCUDNXPPQ-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00972455 | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56979-35-2 | |
| Record name | Carbobenzyloxyleucyl-tyrosine chloromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056979352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00972455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


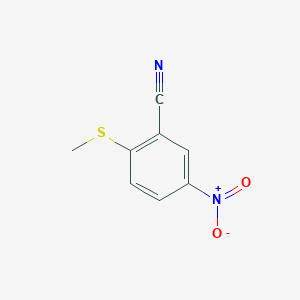
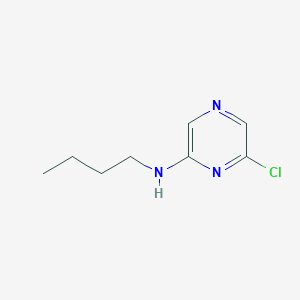

![2-[(4-Chlorophenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604453.png)


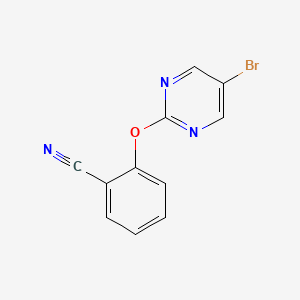
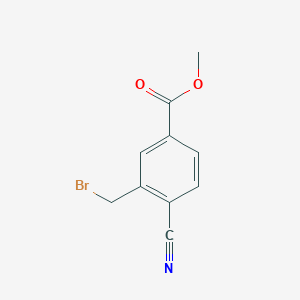




![2-[(Methylthio)(2-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604472.png)
![2-[(Methylthio)(3-nitrophenylthio)methylene]-malononitrile](/img/structure/B1604473.png)
